N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-3-22(25(32)27-18-12-9-13-19(16-18)33-2)34-26-28-21-15-8-7-14-20(21)24-29-23(30-31(24)26)17-10-5-4-6-11-17/h4-16,22H,3H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTCOPQPDHNEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H27N5O4S
- Molecular Weight : 529.62 g/mol
- InChIKey : KESARNHFGMKBSQ-UHFFFAOYSA-N
The presence of the triazole and quinazoline moieties within its structure suggests diverse pharmacological properties, particularly in anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research indicates that compounds containing quinazoline and triazole structures exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and mediators such as TNF-α and PGE-2. These compounds demonstrated efficacy comparable to established anti-inflammatory drugs like indomethacin and diclofenac .
| Compound | Activity (AA %) | Inhibition Mechanism |
|---|---|---|
| 2e | 53.41 | Inhibition of paw edema and cytokine generation |
| MTB | High affinity for COX-2 | Competitive inhibition with celecoxib |
2. Antitumor Activity
Several studies have reported the antitumor potential of quinazoline derivatives. The compound this compound is hypothesized to act on various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, quinazoline derivatives have shown cytotoxic effects against A549 lung cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- NF-kB Inhibition : Several derivatives have been shown to inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- COX Inhibition : The compound exhibits high binding affinity to cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammatory processes .
Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory effects of various quinazoline derivatives, this compound was tested in a carrageenan-induced paw edema model. Results indicated a significant reduction in edema compared to controls.
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed against several human cancer cell lines (e.g., A549 and HL-60). The compound showed promising results with IC50 values indicating effective inhibition of cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
